molecular formula C19H28ClN3O4 B1664763 Ampalex CAS No. 287399-47-7

Ampalex

Cat. No.: B1664763
CAS No.: 287399-47-7
M. Wt: 397.9 g/mol
InChI Key: AQMLPMSSCWTNNN-UHFFFAOYSA-N
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Description

Scientific Research Applications

AU-224 has a wide range of applications in scientific research:

Mechanism of Action

Ampalex acts as an AMPA receptor positive allosteric modulator . It enhances the function of glutamate when it binds allosterically to the AMPA receptor channel complex . This modulation of AMPA receptors is thought to have potential therapeutic effects in conditions like Alzheimer’s disease and ADHD .

Safety and Hazards

Ampalex should be used for research purposes only and not for medicinal, household, or other uses . It is harmful if swallowed . In case of skin contact, it is advised to wash off with soap and plenty of water . If inhaled or swallowed, medical attention should be sought immediately .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AU-224 involves several key steps:

    Formation of Mixed Anhydride: 4-Acetylamino-2-methoxybenzoic acid is treated with ethyl chloroformate and triethylamine in cold tetrahydrofuran to form an intermediate mixed anhydride.

    Condensation: The mixed anhydride is then condensed with endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-amine to yield an amide.

    Hydrogenolysis: The benzyl group is removed via hydrogenolysis in the presence of Pearlman’s catalyst, producing a secondary amine.

    Alkylation: The secondary amine is alkylated with ethyl 4-bromobutyrate.

    Aromatic Chlorination: The compound undergoes aromatic chlorination with sulfuryl chloride.

    Selective Acetamide Hydrolysis: The final step involves selective acetamide hydrolysis with 20% hydrochloric acid in refluxing ethanol to yield AU-224.

Industrial Production Methods: Industrial production of AU-224 follows similar synthetic routes but on a larger scale, often utilizing automated reactors and continuous flow systems to ensure consistency and efficiency.

Types of Reactions:

    Oxidation: AU-224 can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the nitro groups present in the compound, converting them to amines.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the methoxy group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride in ethanol.

    Substitution: Reagents such as sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products:

Comparison with Similar Compounds

    Cisapride: Another prokinetic agent that also targets serotonin receptors but has a different safety profile.

    Metoclopramide: A dopamine antagonist with prokinetic properties, used for similar indications but with different side effects.

    Domperidone: A dopamine antagonist that enhances gastrointestinal motility but does not cross the blood-brain barrier, reducing central nervous system side effects.

Uniqueness of AU-224: AU-224 is unique due to its specific targeting of the 5-HT4 receptor, which provides a more selective mechanism of action compared to other prokinetic agents. This selectivity reduces the risk of side effects associated with non-specific receptor activation .

Properties

CAS No.

287399-47-7

Molecular Formula

C19H28ClN3O4

Molecular Weight

397.9 g/mol

IUPAC Name

butyl 2-[4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]piperidin-1-yl]acetate

InChI

InChI=1S/C19H28ClN3O4/c1-3-4-9-27-18(24)12-23-7-5-13(6-8-23)22-19(25)14-10-15(20)16(21)11-17(14)26-2/h10-11,13H,3-9,12,21H2,1-2H3,(H,22,25)

InChI Key

AQMLPMSSCWTNNN-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2=CC3=NC=CN=C3C=C2

Canonical SMILES

CCCCOC(=O)CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2OC)N)Cl

Appearance

Solid powder

154235-83-3

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-(quinoxalin-6-ylcarbonyl)piperidine
BDP 12
BDP-12
CX516

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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